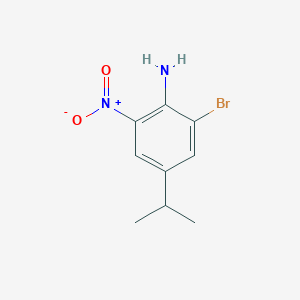

2-Bromo-4-isopropyl-6-nitroaniline

Overview

Description

2-Bromo-4-isopropyl-6-nitroaniline is an organic compound with a molecular formula of C9H11BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Synthesis Analysis

The synthesis of 2-Bromo-4-isopropyl-6-nitroaniline involves multiple steps. The process starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropyl-6-nitroaniline can be obtained from various databases. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass .Chemical Reactions Analysis

Nitro compounds like 2-Bromo-4-isopropyl-6-nitroaniline are an important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

2-Bromo-4-isopropyl-6-nitroaniline has a density of 1.5±0.1 g/cm3, a boiling point of 328.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 152.5±27.9 °C . The compound has a molar refractivity of 58.9±0.3 cm3 and a polar surface area of 72 Å2 .Scientific Research Applications

Organic Synthesis

2-Bromo-4-isopropyl-6-nitroaniline serves as a versatile intermediate in organic synthesis. Its molecular structure allows for reactions such as nitration, bromination, and the introduction of isopropyl groups. This compound can be used to synthesize more complex molecules, particularly in the development of novel organic compounds with potential applications in pharmaceuticals and materials science .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives may be explored for their therapeutic potential. For instance, its structural analogs could be investigated for activity as kinase inhibitors or as components of drug delivery systems. The nitro group, in particular, could be a focal point for the design of drugs targeting specific biochemical pathways .

Materials Science

The bromine and nitro groups present in 2-Bromo-4-isopropyl-6-nitroaniline make it a candidate for creating novel materials. It could be used in the synthesis of polymers or coatings with unique properties, such as enhanced thermal stability or specific optical characteristics .

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-isopropyl-6-nitroaniline could be used as a standard or reagent in various chemical analyses. Its distinct spectral properties allow it to be a reference compound in spectroscopy studies, aiding in the identification and quantification of substances .

Environmental Studies

This compound’s environmental impact could be studied, particularly its degradation products and their effects on ecosystems. Research could focus on its breakdown in water or soil, and the potential use of its derivatives in environmental remediation processes .

Industrial Applications

On an industrial scale, 2-Bromo-4-isopropyl-6-nitroaniline could be involved in the production of dyes, pigments, or other chemicals where its properties contribute to the desired end-product characteristics. Its role in thin-layer chromatography as a component of the stationary phase could also be an area of application .

Mechanism of Action

Target of Action

Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they might interact with a variety of biological targets .

Mode of Action

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “2-Bromo-4-isopropyl-6-nitroaniline” might affect. Aniline derivatives can undergo a variety of reactions, suggesting that they might interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the nitro and bromo groups could influence these properties.

Result of Action

Aniline derivatives can have a variety of biological effects, depending on their specific structures and targets .

Action Environment

The action of “2-Bromo-4-isopropyl-6-nitroaniline” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

2-bromo-6-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWIASQSAKBECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717844 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropyl-6-nitroaniline | |

CAS RN |

1309963-10-7 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1506241.png)

![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)